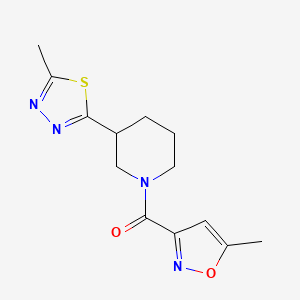![molecular formula C7H9F2IN2O B2380212 3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-methyl-1H-pyrazole CAS No. 1856041-79-6](/img/structure/B2380212.png)
3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-methyl-1H-pyrazole is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. This compound is also known as DFE-1 and has a molecular formula of C8H9F2IN2O.
Scientific Research Applications
3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-methyl-1H-pyrazole has potential applications in various fields of scientific research. One of the major applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Another potential application of 3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-methyl-1H-pyrazole is in the field of neuroscience. It has been found to exhibit neuroprotective effects against oxidative stress-induced neurotoxicity. It has also been found to improve cognitive function in animal models of Alzheimer's disease.
Mechanism of Action
The mechanism of action of 3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-methyl-1H-pyrazole is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs results in the upregulation of tumor suppressor genes and downregulation of oncogenes, leading to the inhibition of cancer cell growth.
Biochemical and physiological effects:
3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-methyl-1H-pyrazole has been found to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. In addition, it has been found to exhibit neuroprotective effects against oxidative stress-induced neurotoxicity and improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-methyl-1H-pyrazole in lab experiments is its potent antitumor activity against various cancer cell lines. It can be used to study the mechanism of action of HDAC inhibitors and their potential applications in cancer therapy. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for use in lab experiments.
Future Directions
There are several future directions for the research on 3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-methyl-1H-pyrazole. One of the potential directions is to study its potential applications in combination therapy with other anticancer drugs. Another potential direction is to study its potential applications in the treatment of other neurodegenerative diseases such as Parkinson's disease. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Synthesis Methods
The synthesis of 3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-methyl-1H-pyrazole is a complex process that involves multiple steps. The first step involves the reaction of 2,2-difluoroethanol with 4-iodo-1-methyl-1H-pyrazole in the presence of a strong base such as potassium hydroxide. This reaction results in the formation of 4-iodo-1-methyl-3-(2,2-difluoroethoxy)methyl-1H-pyrazole. The second step involves the reaction of the intermediate product with thionyl chloride to form the corresponding acid chloride. Finally, the acid chloride is reacted with an amine to form the desired product, 3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-methyl-1H-pyrazole.
properties
IUPAC Name |
3-(2,2-difluoroethoxymethyl)-4-iodo-1-methylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2IN2O/c1-12-2-5(10)6(11-12)3-13-4-7(8)9/h2,7H,3-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGISATVGUFSOKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)COCC(F)F)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2IN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-methyl-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-chloro-6-fluorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2380131.png)
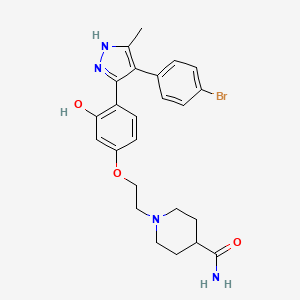
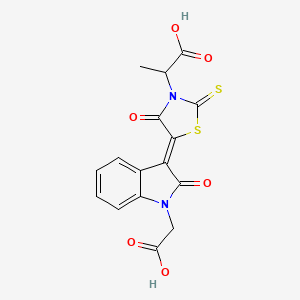
![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2380136.png)
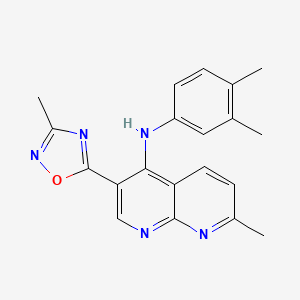
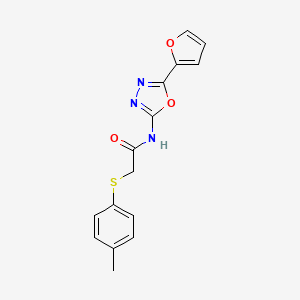

![N-[(2,4-Dimethoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2380143.png)
![5-Oxo-5-{3-oxo-2-[2-oxo-2-(3-phenylpropoxy)ethyl]-1-piperazinyl}pentanoic acid](/img/structure/B2380146.png)

